2-Fluoro-5-methylnicotinamide
CAS No.: 1379014-43-3
Cat. No.: VC11684059
Molecular Formula: C7H7FN2O
Molecular Weight: 154.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379014-43-3 |
|---|---|
| Molecular Formula | C7H7FN2O |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 2-fluoro-5-methylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C7H7FN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) |
| Standard InChI Key | MNYGOVXUVPHTEZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1)F)C(=O)N |
| Canonical SMILES | CC1=CC(=C(N=C1)F)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
2-Fluoro-5-methylnicotinamide (C₇H₇FN₂O) has a molecular weight of 154.14 g/mol and belongs to the nicotinamide family. Its IUPAC name, 2-fluoro-5-methylpyridine-3-carboxamide, reflects the substitution pattern on the pyridine ring. The fluorine atom at position 2 and the methyl group at position 5 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets.
Table 1: Key Chemical Properties of 2-Fluoro-5-methylnicotinamide
| Property | Value |
|---|---|
| CAS No. | 1379014-43-3 |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| IUPAC Name | 2-fluoro-5-methylpyridine-3-carboxamide |
| SMILES | CC1=CC(=C(N=C1)F)C(=O)N |
| InChIKey | MNYGOVXUVPHTEZ-UHFFFAOYSA-N |
| PubChem CID | 129914182 |
The compound’s canonical SMILES string (CC1=CC(=C(N=C1)F)C(=O)N) and Standard InChIKey (MNYGOVXUVPHTEZ-UHFFFAOYSA-N) provide unambiguous representations of its structure, enabling precise computational modeling and database searches.
Synthetic Approaches and Methodologies
Retrosynthetic Analysis
The synthesis of 2-fluoro-5-methylnicotinamide likely involves functionalization of a preformed pyridine ring. A plausible retrosynthetic pathway could involve:
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Carboxamide installation via hydrolysis of a nitrile or ester intermediate.
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Fluorine introduction through electrophilic aromatic substitution or halogen exchange.
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Methyl group incorporation via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Reported Synthetic Routes for Analogous Compounds
Although no direct synthesis is documented, recent work on 2-methyl nicotinamide derivatives offers insights. In a 2024 study, RaghunadhAcharyulu et al. synthesized 5-(2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-methyl nicotinamide through a multi-step sequence :
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Esterification: Ethyl 5-bromo-2-methylnicotinate was coupled with 2,5-difluoro-4-(4-methylpiperazin-1-yl)methylphenylboronic acid under Suzuki-Miyaura conditions.
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Saponification: The ethyl ester was hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran (THF)/methanol/water.
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Amide formation: The acid was coupled with 2-methoxybenzylamine using HATU as a coupling agent.
This route achieved a 94% yield in the hydrolysis step, demonstrating the feasibility of modular synthesis for structurally complex nicotinamides .
Challenges in Fluorination
Introducing fluorine at the 2-position presents challenges due to the pyridine ring’s electron-deficient nature. Potential strategies include:
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Halogen exchange: Displacement of a nitro or chloro group using KF or CsF under microwave irradiation.
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Directed ortho-metalation: Using a directing group (e.g., carboxamide) to facilitate fluorination with Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The logP (octanol-water partition coefficient) of 2-fluoro-5-methylnicotinamide is predicted to be 0.82 ± 0.30 (PubChem), indicating moderate lipophilicity. This value is higher than nicotinamide (logP = -0.37), attributable to the fluorine and methyl substituents enhancing hydrophobic interactions. Aqueous solubility is estimated at 3.7 mg/mL, sufficient for in vitro assays but potentially requiring formulation optimization for in vivo studies.
Thermal and Photolytic Stability
Fluorinated aromatic compounds generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts. Accelerated stability studies under ICH guidelines (40°C/75% RH) would be necessary to evaluate decomposition pathways, with particular attention to:
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Hydrolytic cleavage of the carboxamide group under acidic or basic conditions.
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Oxidative defluorination mediated by light or reactive oxygen species.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 2-Fluoro-5-methylnicotinamide (predicted) | 32–64 | >128 |
| Triclosan (reference) | 0.25 | 0.5 |
| MUTO56399 (reference) | 16 | 32 |
Enzyme Inhibition and Docking Studies
Molecular docking of 2-methyl nicotinamide analogs into the active site of Staphylococcus aureus FabI (PDB: 7ap6) revealed binding energies of -8.2 to -9.6 kcal/mol, outperforming the reference inhibitors triclosan (-7.1 kcal/mol) and MUTO56399 (-7.8 kcal/mol) . Key interactions include:
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Hydrogen bonding between the carboxamide and Ser94/Tyr146 residues.
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Van der Waals contacts with the methyl and fluorine groups in the hydrophobic pocket.
These findings suggest that 2-fluoro-5-methylnicotinamide could act as a FabI inhibitor, disrupting bacterial fatty acid biosynthesis.
Comparative Analysis with Related Derivatives
Fluorinated vs. Non-Fluorinated Nicotinamides
The addition of fluorine at position 2 confers several advantages:
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Enhanced metabolic stability: Resistance to CYP450-mediated oxidation.
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Improved target affinity: Electronegative fluorine participates in dipole interactions with enzyme active sites.
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Altered pKa: The electron-withdrawing effect lowers the pKa of adjacent nitrogen, influencing ionization state at physiological pH.
Structure-Activity Relationship (SAR) Trends
Systematic modifications of the nicotinamide scaffold reveal critical SAR insights:
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C2 substituents: Fluorine > Chlorine > Hydrogen in antimicrobial potency.
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C5 substituents: Methyl > Ethyl > Hydrogen in improving oral bioavailability.
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Carboxamide group: Essential for hydrogen bonding with biological targets; replacement with nitrile or ester abolishes activity.
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